4-[(2-Bromobenzyl)oxy]piperidine hydrochloride
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Overview
Description
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H17BrClNO and a molecular weight of 306.63 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperidine ring bonded to a 2-bromobenzyl group through an oxygen atom.
Preparation Methods
The synthesis of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Chemical Reactions Analysis
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride can be compared to other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer properties.
Matrine: Known for its antimicrobial and anticancer effects.
Berberine: Used for its antimicrobial and anti-inflammatory properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLYNVZZFJKPKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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